4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533872-22-9
Cat. No.: VC4241565
Molecular Formula: C19H21ClN4O4S2
Molecular Weight: 468.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533872-22-9 |
|---|---|
| Molecular Formula | C19H21ClN4O4S2 |
| Molecular Weight | 468.97 |
| IUPAC Name | 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H21ClN4O4S2/c1-3-5-12-24(4-2)30(26,27)14-8-6-13(7-9-14)17(25)21-19-23-22-18(28-19)15-10-11-16(20)29-15/h6-11H,3-5,12H2,1-2H3,(H,21,23,25) |
| Standard InChI Key | SNQXIGJWEPIRDX-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Introduction
Molecular Formula
The molecular formula for this compound can be deduced as .
Key Features
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1,3,4-Oxadiazole Ring: Known for its bioactivity and stability, often used in drug design.
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Sulfamoyl Group: Contributes to solubility and potential biological interactions.
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Chlorothiophene: Commonly found in pharmacologically active compounds.
Synthesis
The synthesis of such compounds typically involves multi-step reactions to incorporate the oxadiazole ring and functionalized benzamide. While specific protocols for this exact compound were not found in the provided sources, similar compounds are synthesized using the following general steps:
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Formation of the Oxadiazole Ring:
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React hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Attachment of the Benzamide Moiety:
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Coupling reactions involving amines and activated benzoyl derivatives.
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Incorporation of the Sulfamoyl Group:
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Reaction with sulfamoyl chlorides or sulfonamides under basic conditions.
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These steps often involve catalysts or reagents like phosphorus oxychloride (POCl₃) or coupling agents such as EDCI.
Biological Significance
Compounds with similar structural motifs have demonstrated various biological activities:
Antimicrobial Activity
The oxadiazole ring is known to enhance antimicrobial properties by interacting with bacterial enzymes or DNA .
Anticancer Potential
Substituted benzamides and oxadiazoles have been studied for their ability to inhibit cancer cell growth via apoptosis induction or enzyme inhibition .
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR for structural elucidation.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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For identifying functional groups like sulfamoyl (-SO₂NH-) and amide (-CONH-) groups.
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X-ray Crystallography:
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To confirm three-dimensional structure when crystalline samples are available.
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Potential Applications
Given its structural features, this compound could be explored for:
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Drug Development:
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As a lead compound for antimicrobial or anticancer agents.
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Biological Probes:
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For studying enzyme interactions due to its heterocyclic core.
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Material Science:
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Potential use in designing functional materials due to its stability.
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